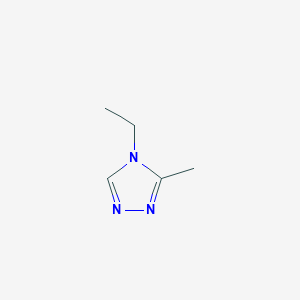

4-ethyl-3-methyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-8-4-6-7-5(8)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYMIFQNKOJHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of 1,2,4 Triazole Heterocycles in Contemporary Chemistry

The 1,2,4-triazole (B32235) nucleus, a five-membered ring containing three nitrogen atoms and two carbon atoms, is a prolific scaffold in modern chemistry. bohrium.com Its derivatives are known to exhibit a wide array of biological activities, making them crucial in the development of new therapeutic agents. researchgate.net The presence of three nitrogen atoms within the ring structure provides numerous opportunities for structural modifications, allowing for the synthesis of novel compounds with diverse pharmacological properties. nih.gov

The versatility of the 1,2,4-triazole ring is evident in its presence in a variety of commercially available drugs. nih.govwikipedia.org Beyond pharmaceuticals, these compounds are also integral in the fields of agrochemicals and materials science. nih.gov The ability of the triazole ring to engage in various chemical interactions, including hydrogen bonding and coordination with metal ions, further underscores its importance in the design of new functional molecules. researchgate.net

Historical Context and Evolution of Research on Substituted 4h 1,2,4 Triazoles

The journey of triazole chemistry began in 1885 when Bladin first described the carbon-nitrogen ring system. ijprajournal.com Since then, the field has evolved significantly, with researchers developing numerous synthetic methodologies to access a wide range of substituted derivatives. nih.govscispace.com Early methods for synthesizing the 1,2,4-triazole (B32235) core include the Pellizzari and Einhorn-Brunner reactions. bohrium.comscispace.com

Over the years, research has expanded to include the synthesis and exploration of various substituted 4H-1,2,4-triazoles. These substitutions are strategically implemented to modulate the electronic and steric properties of the core structure, thereby fine-tuning its biological activity and other chemical characteristics. bohrium.com The development of microwave-assisted synthesis has further accelerated the discovery of new triazole derivatives, offering more efficient and environmentally friendly reaction pathways. organic-chemistry.org The continuous exploration of new synthetic routes and the investigation of structure-activity relationships have been pivotal in the advancement of 1,2,4-triazole chemistry. researchgate.net

Structural Peculiarities and Aromaticity of the 4h 1,2,4 Triazole Scaffold

The 4H-1,2,4-triazole ring is a planar, aromatic system. wikipedia.orgijsr.net This aromaticity, arising from the delocalization of π-electrons across the ring, contributes significantly to its stability. ijprajournal.comijsr.net The molecule exists in tautomeric forms, with the 1H-1,2,4-triazole tautomer generally being more stable than the 4H-1,2,4-triazole form. nih.govijsr.net However, substitution at the N4 position, as seen in 4-ethyl-3-methyl-4H-1,2,4-triazole, locks the molecule in the 4H configuration.

Below is a table detailing some of the key properties of this compound and its parent compound, 4-methyl-4H-1,2,4-triazole.

| Property | This compound | 4-methyl-4H-1,2,4-triazole |

| Molecular Formula | C5H9N3 | C3H5N3 nist.gov |

| Molecular Weight | 111.15 g/mol | 83.09 g/mol nist.gov |

| CAS Number | 59781-02-1 bldpharm.com | 10570-40-8 nist.gov |

Research Gaps and Future Directions for 4 Ethyl 3 Methyl 4h 1,2,4 Triazole Studies

Classical and Conventional Synthetic Routes Towards this compound

Traditional methods for synthesizing the 1,2,4-triazole core have been well-established for over a century and often involve the cyclization of linear precursors.

Cyclization Reactions for the Formation of the 4H-1,2,4-triazole Ring

Several named reactions are fundamental to the classical synthesis of 1,2,4-triazoles. These reactions typically involve the condensation and subsequent cyclization of starting materials containing the necessary nitrogen and carbon atoms to form the heterocyclic ring.

The Pellizzari reaction , discovered in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org This method, while foundational, often requires high temperatures and long reaction times, and can result in low yields. wikipedia.org For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com The mechanism proceeds through an acyl amidrazone intermediate which then undergoes intramolecular cyclization. chemicalbook.comutar.edu.my

The Einhorn-Brunner reaction is another key method that utilizes the condensation of imides with alkyl hydrazines to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.orgscispace.com This reaction can be catalyzed by a weak acid. bohrium.com The regioselectivity of the Einhorn-Brunner reaction is influenced by the acidity of the groups attached to the imide. wikipedia.org For example, the reaction of N-formyl benzamide with phenyl hydrazine (B178648) gives 1,5-diphenyl-1,2,4-triazole. scispace.com

Other classical cyclization strategies include the reaction of amidines with various reagents. chemicalbook.com For instance, the reaction of hydrazine with formamide (B127407) at high temperatures is a known method for preparing the parent 1H-1,2,4-triazole. chemicalbook.com

| Reaction Name | Starting Materials | Key Features |

| Pellizzari Reaction | Amide, Hydrazide | Forms acyl amidrazone intermediate; often requires high heat. wikipedia.orgchemicalbook.com |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Can produce isomeric mixtures; regioselectivity is possible. wikipedia.orgscispace.com |

Multicomponent Reactions in the Construction of this compound Scaffolds

Multicomponent reactions (MCRs) offer a more efficient approach to synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. This approach aligns with the principles of step economy and is highly valued in modern synthetic chemistry.

One example of an MCR for 1,2,4-triazole synthesis involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org This one-pot reaction provides rapid and highly regioselective access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles. isres.org Another MCR involves the reaction of anilines, amino pyridines, and pyrimidines to directly form 1-aryl 1,2,4-triazoles. acs.orgorganic-chemistry.org This process is notable for not requiring a transition metal catalyst and for its high regioselectivity. organic-chemistry.org

A metal-free, base-promoted three-component reaction has been developed for the synthesis of hybrid molecules containing both 1,3-dione and 1,2,4-triazole moieties. rsc.org This reaction utilizes 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones. rsc.org Furthermore, a high-yielding one-pot MCR for pyrazolyl- wikipedia.orgscispace.comisres.orgtriazole derivatives has been developed using polyfunctionalized triazoles, DMF-DMA, acetophenone, and other reagents in ortho-phosphoric acid. thieme-connect.com

Modern and Sustainable Approaches in this compound Synthesis

Contemporary synthetic methods focus on improving efficiency, reducing environmental impact, and enhancing selectivity. These approaches often employ novel energy sources and catalytic systems.

Microwave-Assisted Synthetic Protocols for this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org

A catalyst-free, microwave-assisted method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide has been reported. organic-chemistry.org This one-pot approach demonstrates excellent functional group tolerance and proceeds with short reaction times and high yields. organic-chemistry.org For example, optimizing the reaction of a hydrazine with 20 equivalents of formamide at 160°C for 10 minutes under microwave irradiation resulted in a 74% yield. organic-chemistry.org

Furthermore, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides has been developed using triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. acs.orgorganic-chemistry.org

| Method | Reactants | Conditions | Advantages |

| Catalyst-Free Synthesis | Hydrazines, Formamide | Microwave, 160°C, 10 min | High yield, short reaction time, catalyst-free. organic-chemistry.org |

| From Secondary Amides | Secondary Amides, Hydrazides | Triflic Anhydride, Microwave | One-pot, efficient. acs.orgorganic-chemistry.org |

| From Nitriles | Nitriles, Hydrazides | Microwave | No base or solvent needed. scipublications.com |

One-Pot and Cascade Reactions for Enhanced Efficiency and Selectivity

A general one-pot method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the activation of secondary amides with triflic anhydride, followed by the addition of a hydrazide and subsequent microwave-induced cyclodehydration. acs.org This approach is effective with relatively short reaction times. acs.org

A green one-pot procedure for the synthesis of 3(5)-substituted-1,2,4-triazol-5(3)-amines has been developed using thiourea, hydrazides, dimethyl sulfate, and potassium carbonate in water. bohrium.com This method generates arylamidoguanidines in situ, which then undergo cyclocondensation. bohrium.com

Furthermore, a practical base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved through the annulation of nitriles with hydrazines, liberating ammonia (B1221849) gas in the process. rsc.org This one-pot method tolerates a variety of functional groups. rsc.org

Green Chemistry Principles in the Synthesis of this compound Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org This is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals.

The use of environmentally benign solvents is a key aspect of green chemistry. Water, being non-toxic and economical, has been successfully used as a solvent for the synthesis of 1,2,3-triazoles via a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. consensus.app Glycerol has also been identified as an effective green solvent for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents (DES), which are mixtures of salts with hydrogen bond donors, represent another class of green solvents and have been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app

In addition to green solvents, the use of efficient and recyclable catalysts is crucial. An environmentally benign protocol for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been reported using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. organic-chemistry.orgmdpi.com This reaction involves the oxidative cyclization of amidrazones and aldehydes. mdpi.com

The principles of green chemistry are increasingly being integrated into the synthesis of triazole derivatives, aiming for more sustainable and environmentally friendly manufacturing processes. rsc.orgrsc.org

Regioselective and Stereoselective Synthesis of this compound Analogues

The precise control of substituent placement on the triazole ring is paramount for tailoring the properties of the final compound. Regioselective synthesis ensures that functional groups are introduced at specific positions, which is crucial for biological activity and material performance.

Visible-light-mediated synthesis has emerged as a green and efficient method for the regioselective synthesis of fused thiazolo[3,2-b] nih.govresearchgate.nettriazoles. ucm.es This catalyst-free reaction proceeds by the condensation of in situ generated α-bromodiketones with 3-mercapto nih.govresearchgate.nettriazoles in an aqueous medium. ucm.es The structure of the resulting single regioisomer can be unequivocally confirmed by 2D-NMR spectroscopy and X-ray crystallography. ucm.es One-pot versions of this reaction have been shown to provide even better yields. ucm.es

Another strategy involves the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts, which allows for the regioselective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by selecting the appropriate catalyst (Ag(I) or Cu(II), respectively). isres.org Furthermore, the alkylation of 5-aryl-4-trifluoroacetyltriazoles has been shown to proceed with high regioselectivity, preferentially yielding 2-substituted triazoles. mdpi.com The choice of base and solvent is critical in maximizing the yield and selectivity of these reactions. mdpi.com

Stereoselective synthesis, while less commonly reported specifically for this compound, is a critical consideration when chiral centers are present or introduced. For instance, the synthesis of 1,2,4-triazole derivatives bearing chiral amino acid fragments introduces stereocenters that can significantly influence biological interactions. nih.govmdpi.com

Post-Synthetic Functionalization and Derivatization Strategies of the this compound Core

Once the core triazole ring is formed, further modifications can be made to introduce a wide range of functional groups, enhancing the molecule's utility.

The nitrogen and sulfur atoms within the 1,2,4-triazole ring system are nucleophilic and can readily undergo alkylation and acylation reactions. The exocyclic amino group of 4-amino-4H-1,2,4-triazoles can be acylated, and the resulting 4-acylamino-4H-1,2,4-triazoles still possess a basic ring nitrogen that can be alkylated to form triazolium salts. cdnsciencepub.com

In the case of 1,2,4-triazole-3-thiones, the sulfur atom is a soft nucleophile and can be selectively S-alkylated. For example, 4-methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate (B1195939) to yield the corresponding S-substituted acetate. researchgate.net Similarly, S-alkylation of 5-[2-(2,6-dichlorophenylamino)benzyl]-4H-1,2,4-triazole-3-thiols with various haloacetamides is a key step in the synthesis of novel anti-inflammatory agents. zsmu.edu.ua The acetylation of 1,2,4-triazole derivatives can also be achieved using acetic anhydride. tubitak.gov.tr

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Amino-4H-1,2,4-triazole | Phenylacetyl chloride | Acylation | 4-Phenylacetylamino-4H-1,2,4-triazole | cdnsciencepub.com |

| 4-methyl-4H-1,2,4-triazole-3-thiol | Ethyl bromoacetate | S-Alkylation | Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | researchgate.net |

| 5-[2-(2,6-dichlorophenylamino)benzyl]-4H-1,2,4-triazole-3-thiole | N-aryl(thiophene-2-yl)substituted 2-chloroacetamides | S-Alkylation | Substituted 2-{5-[2-(2,6-dichloro-phenylamino)-benzyl]-4-ethyl-4Н- nih.govresearchgate.nettriazol-3-ylsulfanyl}-acetamides | zsmu.edu.ua |

| 2-{4-[(ethoxycarbonyl)amino]-5-alkyl-4H-1,2,4-triazol-3-yl}-3-(2-hydroxyphenyl)-acrylonitriles | Acetic anhydride | Acetylation | 2-{4-[acetyl(ethoxycarbonyl)amino]-5- alkyl-4H-1,2,4-triazol-3-yl}-3-[2-(acetyloxy)phenyl]-acrylic acids | tubitak.gov.tr |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties onto the triazole ring. The Suzuki-Miyaura coupling reaction has been successfully employed to synthesize new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.govnih.gov This methodology involves the coupling of bromine-containing 4-alkyl-4H-1,2,4-triazoles with various boronic acids in the presence of a palladium catalyst. nih.govnih.govmdpi.com The reaction conditions, including the choice of solvent (conventional or ionic liquids), can be optimized to achieve high yields. nih.govnih.govmdpi.com

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another valuable tool. While specific examples for this compound are not prevalent in the provided search results, the reaction is widely used for functionalizing similar heterocyclic systems. For instance, a polystyrene resin-supported Pd(II) catalyst functionalized with 4-amino-5-methyl-3-thio-1,2,4-triazole has been developed for copper-free Sonogashira reactions of aryl halides. scilit.com

| Triazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 61-99 |

| 4-Propyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 52-99 |

| 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 49-98 |

| 4-Hexyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 37-93 |

The incorporation of amino acid fragments into the 1,2,4-triazole structure is a common strategy to enhance biological activity and create peptidomimetics. nih.gov A series of 1,2,4-triazole derivatives containing amino acid fragments have been synthesized and shown to exhibit significant antifungal activity. nih.gov The synthesis often involves the amidation of a triazole-containing carboxylic acid or the reaction of a triazole derivative with an amino acid ester. nih.gov

A 'transamination' strategy has been developed for the derivatization of primary amines in amino acids into 1,2,4-triazoles, providing a direct route to 1,2,4-triazole functionalized amino acids. mdpi.com These modified amino acids can then be used as building blocks in the synthesis of coordination polymers and metal-organic frameworks. mdpi.com

Theoretical and Computational Chemistry Studies of this compound: A Literature Review

Extensive research into the theoretical and computational chemistry of 1,2,4-triazole derivatives has provided significant insights into their molecular structure, reactivity, and potential applications. However, a detailed review of the scientific literature reveals a notable gap in the specific theoretical and computational analysis of This compound .

Quantum Chemical Calculations (Density Functional Theory – DFT) for Molecular Geometry and Electronic Structure: Detailed calculations of bond lengths, bond angles, and electronic properties are fundamental for understanding the molecule's stability and reactivity. For many 1,2,4-triazole derivatives, DFT methods like B3LYP with various basis sets are commonly employed to determine these parameters. inorgchemres.orgarabjchem.orgisres.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability. Such analyses are standard in the computational study of triazole compounds. inorgchemres.orgarabjchem.orgisres.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and delocalization effects within the molecule. This has been applied to various triazole derivatives to understand their electronic structure in detail. inorgchemres.org

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is a valuable tool for understanding the reactivity of triazole compounds. arabjchem.orgisres.org

Prediction of Vibrational Frequencies: Theoretical calculations of vibrational spectra (e.g., IR and Raman) are often compared with experimental data to confirm the molecular structure and assign vibrational modes. This comparative analysis is a common practice in the characterization of new compounds. inorgchemres.orgarabjchem.org

Tautomeric Equilibria and Protonation Patterns: 1,2,4-Triazoles can exist in different tautomeric forms, and understanding their relative stabilities is key to predicting their behavior in different environments. Computational studies on the tautomerism and protonation of various 1,2,4-triazole derivatives have been published, often revealing the most stable forms and the most likely sites of protonation. tubitak.gov.tr For instance, a study on the positional isomer, 3-ethyl-4-methyl-4H-1,2,4-triazole, investigated its tautomeric and protonation behavior using DFT methods. tubitak.gov.tr

Simulation of Reaction Mechanisms and Transition States: Computational chemistry can be a powerful tool to elucidate reaction pathways, identify transition states, and calculate activation energies for reactions involving 1,2,4-triazoles.

Despite the comprehensive computational work on the 1,2,4-triazole scaffold, specific published data for this compound remains elusive. Therefore, a detailed article adhering to the requested scientific outline cannot be generated at this time without resorting to speculation or presenting data for related but distinct chemical entities, which would compromise scientific accuracy. Further experimental and computational research is needed to fill this specific knowledge gap in the chemistry of 1,2,4-triazole derivatives.

Prediction of Nonlinear Optical (NLO) Properties and Optoelectronic Behavior of this compound Derivatives

The investigation into the nonlinear optical (NLO) properties of 1,2,4-triazole derivatives is a burgeoning field, driven by the search for advanced materials for optoelectronic applications. dntb.gov.uanih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of these molecules. Studies on various substituted 1,2,4-triazoles reveal that their NLO characteristics are highly tunable through strategic structural modifications.

Research has shown that triazole-based materials possess potential for use in optoelectronics. nih.gov For instance, a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide demonstrated significant NLO properties. dntb.gov.uaresearchgate.netnih.gov One particular derivative, compound 7c in the study, exhibited a notable first hyperpolarizability (β) and second hyperpolarizability (γ), indicating its promise for use in NLO materials. dntb.gov.uanih.govresearchgate.netnih.gov The calculated values underscore the potential of these compounds in the fabrication of materials for optoelectronic devices. dntb.gov.uanih.gov

Similarly, theoretical analysis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione suggested that it possesses greater nonlinear optical properties than urea, a standard reference material in NLO studies. consensus.app The exploration of such derivatives is often guided by analyzing their Frontier Molecular Orbitals (FMOs), where a smaller HOMO-LUMO energy gap can be indicative of higher polarizability and a more significant NLO response. dntb.gov.uaresearchgate.net The optoelectronic behavior of these compounds is closely linked to their NLO properties and intramolecular charge transfer (ICT) characteristics, which can be enhanced by the presence of strong donor-acceptor groups within the molecular structure. researchgate.net

| Compound | Linear Polarizability (α) | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Source |

|---|---|---|---|---|

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (Derivative 7c) | 4.195 × 10-23 esu | 6.317 × 10-30 esu | 4.314 × 10-35 esu | dntb.gov.uanih.govresearchgate.net |

| Pyr-4 (A designed triazole derivative) | Not Reported | Not Reported | 1929.9 × 10-36 esu | researchgate.net |

| Phe-4 (A designed triazole derivative) | 114.7 × 10-24 esu (αiso) | Not Reported | Not Reported | researchgate.net |

Other Quantum Chemical Descriptors (e.g., Chemical Hardness, Electronegativity, Dipole Moment)

Beyond NLO properties, a range of quantum chemical descriptors are calculated to understand the reactivity, stability, and intermolecular interactions of this compound derivatives. These descriptors, including chemical hardness (η), electronegativity (χ), and dipole moment (μ), are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). inorgchemres.orgresearchgate.netresearchgate.net

DFT calculations have been employed to determine these properties for a variety of 1,2,4-triazole structures. For example, studies on 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives involved the calculation of HOMO-LUMO energies, energy gap (ΔE), dipole moment, hardness, softness, and electronegativity to investigate their potential as corrosion inhibitors. biointerfaceresearch.comcore.ac.uk A higher chemical hardness (η) and lower softness (σ) are generally associated with greater molecular stability.

| Compound Class/Derivative | Descriptor | Calculated Value/Finding | Source |

|---|---|---|---|

| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides | Dipole Moment (μ) | Up to 9.05 D for derivative 7f | nih.gov |

| 4-methyl-4H-1,2,4-triazole-3-thiol | Chemical Hardness (η), Dipole Moment (μ) | Calculated to understand molecular properties | inorgchemres.org |

| 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | Hardness (ɳ), Softness (σ), Electronegativity (χ) | Computed to investigate inhibitor activity | core.ac.uk |

| General 1,2,4-triazoles | Chemical Hardness (η) | Found to be a dominating descriptor in QSAR models for biological activity | mjcce.org.mk |

Biological and Biochemical Interactions of 4 Ethyl 3 Methyl 4h 1,2,4 Triazole and Its Analogues in Vitro and in Silico

In Silico Approaches to Ligand-Biomolecule Interactions and Target Identification

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools in predicting and understanding the interactions between small molecules and biological targets. d-nb.infonih.gov These in silico approaches provide valuable insights into binding affinities and interaction modes, guiding the design and synthesis of more potent and selective analogues.

Molecular Docking Studies with Enzyme Active Sites (e.g., CYP51, COX, Kinases)

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a protein's active site. For derivatives of 4-ethyl-3-methyl-4H-1,2,4-triazole, these studies have been crucial in identifying potential enzyme targets and elucidating the structural basis for their inhibitory activity.

For instance, derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazole have been investigated as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation. Molecular docking studies of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides revealed that these compounds can effectively bind to the active site of 15-LOX. nih.govsdu.dk The binding was characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues. sdu.dkresearchgate.net Specifically, hydrogen bonds were observed with residues such as Gln598, Arg260, Val126, Gln762, Gln574, Thr443, and Arg580. sdu.dkresearchgate.net

Similarly, in silico analysis of S-derivatives of 6-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-dione against α-glucosidase, a key enzyme in carbohydrate metabolism, demonstrated high affinity for the enzyme's active site. pharmj.org.ua The predicted binding energies for the most promising compounds ranged from -8.5 to -9.2 kcal/mol, indicating stable complex formation. pharmj.org.ua

Furthermore, docking studies have been employed to explore the antibacterial potential of 1,2,4-triazole (B32235) derivatives. For example, some derivatives have been docked against the DNA gyrase of Mycobacterium, revealing key interactions that may explain their activity. mdpi.com

Molecular Dynamics (MD) Simulations for Stability and Conformational Changes of this compound-Biomolecule Complexes

MD simulations have been performed on 1,2,4-triazole derivatives complexed with various enzymes to validate the stability of the docked poses. pensoft.netajchem-a.com For example, a 100 ns MD simulation of 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (5A4BT) with COX1 and COX2 enzymes was conducted to assess the dynamic behavior of the complex. acs.org The results of such simulations, including analyses of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and solvent accessible surface area (SASA), can indicate the formation of a stable complex. pensoft.netajchem-a.comacs.org

In a study of 4H-1,2,4-triazole derivatives as inhibitors of tankyrase, an MD simulation of 500 ns was performed to compare the protein-ligand interactions of designed compounds with a known inhibitor. nih.gov This long-duration simulation allowed for a detailed analysis of the stability and binding modes of the potential inhibitors.

Computational Prediction of Binding Affinities and Interaction Modes

Computational methods are also used to predict the binding affinities and detailed interaction modes of ligands with their target biomolecules. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

The binding free energies of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide derivatives with 15-LOX were calculated to be as low as -9.8 kcal/mol, which was more favorable than the standard compounds quercetin (B1663063) (-8.47 kcal/mol) and baicalein (B1667712) (-8.98 kcal/mol). nih.govsdu.dkresearchgate.net These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding strength. nih.govresearchgate.netacs.org

The interaction modes typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions. sdu.dkpensoft.netacs.org For example, the interaction of this compound analogues with their target enzymes often involves the triazole ring nitrogen atoms acting as hydrogen bond acceptors. sdu.dkmdpi.com The ethyl and methyl groups can participate in hydrophobic interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives Based on In Vitro Data

Structure-activity relationship (SAR) analysis is a critical component of drug discovery that links the chemical structure of a compound to its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for potent biological activity.

In a series of N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazole derivatives, Quantitative Structure-Activity Relationship (QSAR) analysis was performed to correlate their chemical structures with their growth inhibitory activity against Salmonella enteritidis. mjcce.org.mk This analysis revealed that both the aminomethyl/aminoethyl unit and the nature of the aromatic or heteroaromatic ring significantly influence the biological activity. mjcce.org.mk

For 1,2,4-triazole-based tyrosinase inhibitors, SAR studies indicated that the nature and position of substituents on the aralkyl moiety attached to the triazole ring play a crucial role in their inhibitory potency. nih.gov

In the case of 3,4,5-trisubstituted 4H-1,2,4-triazoles designed as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, SAR exploration revealed that modifications at the 3, 4, and 5 positions of the triazole ring significantly impacted their inhibitory activity. nih.gov For instance, the introduction of a furan-2-ylmethyl group at the N4 position and a substituted acetamide (B32628) group at the 3-position led to improved potency. nih.gov

In Vitro Enzyme Inhibition Studies with this compound Analogues

In vitro enzyme inhibition assays are fundamental for validating the predictions from in silico studies and for quantifying the inhibitory potency of newly synthesized compounds. Analogues of this compound have been evaluated against a variety of enzymes.

A series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives were synthesized and tested for their inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govacs.orgacs.org Several of these compounds exhibited potent inhibition, with IC50 values in the micromolar and even nanomolar range against certain enzymes. nih.govacs.org For example, some derivatives were found to be highly potent inhibitors of AChE and BChE. nih.govacs.org

In another study, N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides were screened against soybean 15-LOX. nih.gov Several compounds showed potent inhibitory activities with IC50 values ranging from 0.36 µM to 6.75 µM, which were comparable or better than the standard inhibitor quercetin (IC50 = 4.86 µM). nih.govsdu.dk

The following table summarizes the in vitro enzyme inhibition data for selected 1,2,4-triazole analogues:

| Compound Series | Target Enzyme | Potency (IC50) | Reference |

| 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidines | AChE, BChE, α-glucosidase | Micromolar to nanomolar range | nih.govacs.org |

| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides | 15-LOX | 0.36 - 6.75 µM | nih.govsdu.dk |

| 4-amino-1,2,4-triazole derivatives | α-amylase, α-glucosidase | 2.01 - 6.54 µM | researchgate.net |

Evaluation of In Vitro Antioxidant Activity of this compound Derivatives

The 1,2,4-triazole scaffold is also associated with antioxidant properties. researchgate.net Various in vitro assays are employed to evaluate the antioxidant potential of this compound derivatives.

A study on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols and their alkyl derivatives investigated their antioxidant activity using a non-enzymatic lipid peroxidation method. zsmu.edu.uadergipark.org.tr The results indicated that the nature of the substituent at the N4 position of the triazole ring significantly influences the antioxidant activity. zsmu.edu.uadergipark.org.tr Specifically, the presence of a methyl or ethyl group at the N4 position was found to have a negative effect on the antioxidant activity in most cases. zsmu.edu.uadergipark.org.tr In contrast, the introduction of a free amino group or a phenyl substituent at the N4 position often led to an increase in antioxidant activity. zsmu.edu.uadergipark.org.tr

Another study evaluated the antioxidant activity of novel 5-phenethyl-3-thio-1,2,4-triazole derivatives. pensoft.net The compound 4-ethyl-5-phenethyl-4H-1,2,4-triazole-3-thiol was among the synthesized derivatives, and while some compounds in the series showed moderate to high antioxidant activity, the specific contribution of the 4-ethyl group was part of a broader SAR analysis. pensoft.net

The antioxidant properties of 1,2,4-triazole derivatives are often attributed to their ability to scavenge free radicals. isres.org The presence of a thiol group, as seen in many of the studied analogues, is a common feature that can contribute to antioxidant activity.

Emerging Applications and Interdisciplinary Research Involving 4 Ethyl 3 Methyl 4h 1,2,4 Triazole

Applications in Advanced Materials Science

The inherent electronic characteristics of the 4H-1,2,4-triazole core, such as its high electron affinity and thermal stability, make it a promising building block for a new generation of organic electronic materials. researchgate.netnih.gov Research into derivatives, including those with ethyl and methyl substitutions, has unveiled significant potential in optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs), Polymer Light-Emitting Diodes (PLEDs), and Organic Photovoltaic Cells

The electron-deficient nature of the 1,2,4-triazole (B32235) ring is a key feature for its use in OLEDs and PLEDs. researchgate.net Compounds incorporating the 4H-1,2,4-triazole scaffold are investigated for their highly luminescent properties, which are crucial for the development of efficient light-emitting devices. nih.govmdpi.com A study on highly luminescent 4H-1,2,4-triazole derivatives demonstrated that these materials could be synthesized to exhibit large quantum yields of emitted photons, a critical parameter for high-performance OLEDs. mdpi.comresearchgate.net

Derivatives are often designed with a donor-acceptor (D-A) structure, where the triazole ring acts as the electron-accepting moiety. This architecture facilitates intramolecular charge transfer, a process vital for luminescence. researchgate.net For instance, hyperbranched polymers containing triazole monomers have been synthesized and used as the emissive layers in PLEDs. Increasing the concentration of the triazole component in these polymers was found to balance electron and hole injection, leading to enhanced device brightness and efficiency. rsc.org Furthermore, the development of water- and alcohol-soluble triazole derivatives allows for solution-based processing, which can simplify the fabrication of multilayer PLEDs and potentially damage underlying layers less than other methods. rsc.org The use of 1,2,4-triazole derivatives has been instrumental in creating OLEDs with excellent properties, including deep-blue fluorescent emitters with very low efficiency roll-off. researchgate.netresearchgate.net

Electron-Transporting and Hole-Blocking Materials

Aromatic 1,2,4-triazole derivatives are noted for their excellent thermal and chemical stability, which are desirable properties for long-lasting electronic components. rsc.org In PLEDs, a layer of a triazole-based material can be inserted between the emissive layer and the cathode to function as an electron-injection layer (EIL), reducing the energy barrier for electron injection. rsc.org Similarly, when placed between the hole-injecting layer and the emissive layer, certain triazole derivatives can act as a hole-buffering or hole-blocking layer. scirp.org This was demonstrated with a solution-processable material based on an aromatic 1,2,4-triazolyl core, which, when used as a hole-buffering layer, significantly enhanced the luminance and current efficiency of PLEDs by improving the charge recombination ratio. scirp.org

Liquid Crystalline Behavior and Optical Waveguide Applications

The structural rigidity and potential for self-assembly of 1,2,4-triazole derivatives have led to their exploration in liquid crystals and optical waveguides. researchgate.netresearchgate.net Certain triazole-containing compounds can form mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. researchgate.netcnrs.fr The ability to form these ordered yet fluid structures is highly dependent on the molecular geometry and intermolecular interactions, which can be tuned by altering the substituents on the triazole ring. cnrs.fr

More specifically, research has shown that 4-aryl-4H-1,2,4-triazoles can self-assemble into organized, ribbon-like supramolecular structures. rsc.orgresearchgate.net These aggregates have been demonstrated to function as active optical waveguides, capable of propagating photoluminescence along their length. rsc.orgresearchgate.net This property is essential for the development of miniaturized photonic devices. researchgate.net The ability of these organic molecules to self-assemble into micro- or nanostructures with optical waveguiding behavior opens up possibilities for their use in novel photonic applications. mdpi.com

Data Storage and Optoelectronic Devices

The unique electronic and optical properties of 1,2,4-triazole derivatives make them candidates for applications in data storage and a broader range of optoelectronic devices beyond OLEDs. researchgate.net The potential for these materials in nonlinear optical (NLO) applications is an area of active investigation. researchgate.netnih.gov NLO materials can alter the properties of light that passes through them, a characteristic that is fundamental to technologies like optical switching and frequency conversion.

Catalytic Applications and Ligand Design for Metal Complexes

The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons that make them excellent coordinating agents for metal ions. This has led to extensive research into their use as ligands in coordination chemistry, forming discrete metal complexes, coordination polymers, and metal-organic frameworks. ekb.egtennessee.eduscispace.com

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole moiety is a versatile building block, or "linker," for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). tennessee.eduscispace.commdpi.com These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. The ability of the triazole ring to bridge multiple metal centers is a key factor in the formation of these extended structures. isres.org

Researchers have successfully used 1,2,4-triazole derivatives to synthesize a wide array of CPs and MOFs with diverse functionalities. tennessee.edumdpi.com For example, a derivative, ethyl-4H-1,2,4-triazol-4-yl-acetate, has been employed as a neutral bidentate ligand to create a family of 1D coordination polymers that exhibit spin crossover (SCO) behavior. mdpi.com SCO is a phenomenon where the spin state of a metal ion can be switched by external stimuli like temperature, which has potential applications in displays and data processing. mdpi.com By modifying the substituents on the triazole ring or combining it with other functional groups like carboxylates, chemists can design ligands to build MOFs with specific topologies and properties, such as porosity for gas adsorption or catalytic activity. mdpi.comacs.org

Role in Homogeneous and Heterogeneous Catalysis

Derivatives of 4-ethyl-4H-1,2,4-triazole have demonstrated potential as ligands in catalytic processes. A notable example is the pyridine-substituted-bis-1,2,4-triazole derivative, specifically 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol), which has been investigated for its catalytic activity. This compound has been effectively utilized as a ligand in Suzuki coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. ijcsi.pro

In a study focusing on biaryl synthesis, the catalytic performance of this ethyl-triazole derivative was evaluated under in situ reaction conditions. The research measured the conversion percentages of various aryl bromides to their corresponding biaryl products. The results indicated that the ligand's effectiveness is influenced by the electronic nature of the substituents on the aryl bromide. For instance, when an electron-withdrawing group is attached to the aromatic ring of the substrate, the carbon-bromine bond is weakened, facilitating the reaction. Conversely, electron-donating groups increase the electron density of the C-Br bond, making it more difficult to break. ijcsi.pro

The catalytic activity, measured by the yield of the biaryl product, varied with the substrate used. The following table summarizes the yields achieved with the 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) ligand in Suzuki coupling reactions.

Table 1: Catalytic Yields in Suzuki Coupling Reactions

| Aryl Bromide Substrate | Product Yield |

|---|---|

| 4-bromoanisole | 32% |

| 4-bromoacetophenone | 52% |

These findings underscore the potential of 4-ethyl-4H-1,2,4-triazole derivatives in the development of new catalytic systems for fine chemical synthesis. ijcsi.pro

Role in Agrochemical Development (General Class of 1,2,4-triazoles)

The 1,2,4-triazole ring is a critical structural motif in a wide array of agrochemicals, including fungicides, herbicides, and plant growth regulators. ijcsi.promdpi.com This class of compounds has made significant contributions to modern agriculture by providing effective solutions for crop protection and yield enhancement. mdpi.com

Fungicides: A major application of 1,2,4-triazole derivatives is in the development of systemic fungicides. doaj.org Many of these compounds function as sterol demethylation inhibitors (DMIs). They target the fungal enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. ijcsi.pro By inhibiting this enzyme, triazole fungicides disrupt membrane integrity and function, ultimately leading to fungal cell death. ijcsi.pro Prominent examples of commercial triazole fungicides include triadimefon, tebuconazole, propiconazole, and mefentrifluconazole. ijcsi.prodoaj.org The development of new triazole derivatives continues to be an active area of research to combat the emergence of fungal resistance to existing treatments. ijcsi.proresearchgate.net

Herbicides: Certain 1,2,4-triazole derivatives are effective as herbicides for controlling unwanted vegetation. bohrium.com For instance, Amitrole (3-amino-1,2,4-triazole) has been used as a post-emergence herbicide to control annual grasses and other weeds in non-crop areas. scispace.comnih.gov Research in this area focuses on developing selective and environmentally benign herbicides.

Plant Growth Regulators: Some 1,2,4-triazole compounds can influence plant growth and development. doaj.org They can be used to manage crop height, improve resistance to environmental stresses, and regulate flowering and fruiting. doaj.org Paclobutrazol and uniconazole (B1683454) are two well-known triazole-based plant growth regulators that act by inhibiting gibberellin biosynthesis, which leads to more compact plant growth. These compounds have found applications in various horticultural and fruit crops to enhance yield and quality.

The versatility of the 1,2,4-triazole scaffold allows for the synthesis of a diverse range of molecules with specific agrochemical activities, making it a cornerstone in the ongoing search for new and improved agricultural products.

Theoretical Studies in Corrosion Inhibition by 4-ethyl-3-methyl-4H-1,2,4-triazole Derivatives

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding and predicting the corrosion inhibition potential of organic molecules, including derivatives of 4-ethyl-4H-1,2,4-triazole. These computational methods provide insights into the relationship between molecular structure and inhibition efficiency, guiding the design of more effective corrosion inhibitors. mdpi.com

Research has shown that triazole derivatives can form a protective film on metal surfaces, preventing corrosion. bohrium.com The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen, sulfur) and π-electrons in the triazole ring, which can interact with the d-orbitals of the metal.

Several theoretical studies have been conducted on derivatives of 4-ethyl-1,2,4-triazole, correlating quantum chemical parameters with their experimentally observed corrosion inhibition performance.

One such study investigated 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) as a corrosion inhibitor for mild steel in a hydrochloric acid solution. DFT calculations were used to analyze its molecular properties. The study found that the nitrogen, oxygen, and sulfur atoms were the most probable sites for bonding to the iron surface. The theoretical findings supported the experimental results, which showed a high protection efficiency of 97% at 303 K. mdpi.com

Another theoretical and experimental study focused on 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. DFT calculations were employed to determine various electronic structural parameters linked to corrosion inhibition efficacy. doaj.orgresearchgate.net These parameters help in predicting the behavior of corrosion inhibitors without the need for extensive experimental investigation. doaj.orgresearchgate.net

The following table summarizes key quantum chemical parameters often calculated in these theoretical studies and their general implications for corrosion inhibition.

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Description | Implication for Inhibition Efficiency |

|---|---|---|

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of the molecule. | Higher values generally correlate with better inhibition as it indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. | Lower values suggest a greater ability to accept electrons from the metal surface, which can also contribute to the inhibitor's adsorption. |

| ΔE (Energy Gap, ELUMO - EHOMO) | Indicates the reactivity of the inhibitor molecule. | A smaller energy gap generally implies higher reactivity and can lead to better inhibition efficiency. |

| Dipole Moment (μ) | Measures the polarity of the molecule. | A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Related to the ability of the inhibitor to interact with the metal surface. |

| Global Hardness (η) | Measures the resistance to change in electron distribution. | A lower hardness (higher softness) is often associated with better inhibition. |

These theoretical investigations are crucial for the rational design of new and more effective this compound derivatives as corrosion inhibitors for various industrial applications. ijcsi.promdpi.com

Future Perspectives and Research Gaps for 4 Ethyl 3 Methyl 4h 1,2,4 Triazole

Untapped Synthetic Methodologies and Scalable Production

The synthesis of the 1,2,4-triazole (B32235) core is well-documented, with established methods such as the Pellizzari and Einhorn–Brunner reactions forming the foundation of many synthetic routes. scispace.com However, the efficient and scalable production of asymmetrically substituted triazoles like 4-ethyl-3-methyl-4H-1,2,4-triazole presents ongoing challenges. Current research often focuses on multi-step processes that may not be economically viable for large-scale production. nih.govchemrxiv.org

Future research should explore untapped synthetic methodologies that offer higher yields, greater efficiency, and improved sustainability. One-pot synthesis methods, which have shown promise for other triazole derivatives, could significantly streamline production by reducing intermediate isolation steps. mdpi.com Furthermore, the application of green chemistry principles, such as microwave-assisted organic-chemistry.orgresearchgate.net and ultrasound-assisted synthesis, warrants investigation. scispace.com These techniques have the potential to accelerate reaction times and reduce energy consumption.

A significant research gap exists in the development of continuous-flow processes for this specific compound. chemrxiv.org Flow chemistry offers enhanced safety, better process control, and easier scalability compared to traditional batch methods, making it an attractive avenue for industrial production. chemrxiv.org

Table 1: Potential Synthetic Strategies for Exploration

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced reaction time, fewer purification steps, lower solvent usage. mdpi.com | Development of a robust one-pot protocol from simple starting materials. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, potential for higher yields. organic-chemistry.org | Optimization of microwave parameters (power, temperature, time) for the target molecule. |

| Continuous-Flow Chemistry | Improved safety and scalability, precise control over reaction conditions. chemrxiv.org | Design and optimization of a continuous-flow reactor setup for synthesis. |

| Catalytic C-N Bond Formation | High efficiency and selectivity, potential for milder reaction conditions. | Screening of novel catalysts for the regioselective construction of the triazole ring. |

Advanced Characterization Techniques and Multimodal Data Integration

The characterization of 1,2,4-triazole derivatives typically relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. mdpi.comontosight.aiarabjchem.org While these methods provide essential structural information, future research could benefit from the application of more advanced characterization techniques.

For instance, solid-state NMR could provide detailed insights into the intermolecular interactions and packing in the crystalline state, complementing data from X-ray diffraction. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be more systematically applied to unambiguously assign proton and carbon signals, which is crucial for substituted triazoles.

A significant research gap lies in the integration of multimodal data. Combining experimental data from various spectroscopic and crystallographic techniques with theoretical calculations can provide a more holistic understanding of the molecule's structure and dynamics. researchgate.net For example, correlating experimental IR and NMR spectra with those predicted by computational models can validate theoretical approaches and provide deeper insights into the molecule's vibrational modes and electronic environment. researchgate.netisres.org

Development of Novel Computational Models for Predicting Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying 1,2,4-triazole derivatives. nih.govisres.orgtubitak.gov.tr These methods are used to calculate molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectral data, offering predictions that can guide experimental work. nih.govarabjchem.orgresearchgate.net

However, there is a need to develop more sophisticated computational models specifically tailored for predicting the properties and reactivity of 4-substituted 1,2,4-triazoles. Future research could focus on creating quantitative structure-property relationship (QSPR) models that can correlate structural features with specific non-clinical properties, such as corrosion inhibition or performance as a ligand. isres.org

Furthermore, developing models to predict the regioselectivity of synthetic reactions leading to compounds like this compound would be highly valuable. Such models could help in designing more efficient synthetic routes by predicting the most likely outcome of a reaction under various conditions, thereby reducing the need for extensive experimental screening. The use of theoretical calculations to understand tautomeric equilibria and protonation sites is also a key area for further exploration. tubitak.gov.tr

Exploration of New Non-Therapeutic and Non-Clinical Applications

While much of the research on 1,2,4-triazoles is driven by their pharmacological potential, these compounds also have significant applications in other fields. nih.govresearchgate.net A major research gap for this compound is the exploration of its non-therapeutic and non-clinical uses.

Potential areas for investigation include:

Material Science: Certain 1,2,4-triazole derivatives exhibit high luminescence and could be developed as components of organic light-emitting diodes (OLEDs) or other optoelectronic devices. mdpi.com The high nitrogen content also suggests potential as high-energy-density materials. acs.org

Agrochemicals: The triazole scaffold is a key component in many fungicides and pesticides. nih.govresearchgate.net Research could explore the potential of this compound as a lead compound for new agrochemicals.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for various metals. nih.govisres.org Theoretical and experimental studies could assess the efficacy of this specific triazole in preventing corrosion.

Coordination Chemistry: Thione-substituted triazoles are effective ligands for creating coordination compounds with interesting optical and magnetic properties. iucr.org The N-atoms in the this compound ring could similarly act as donors to form novel coordination polymers or metal-organic frameworks (MOFs).

Table 2: Potential Non-Clinical Applications and Research Directions

| Application Area | Rationale | Future Research Direction |

| Luminescent Materials | Conjugated triazole systems can exhibit high quantum yields. mdpi.com | Synthesis of derivatives and investigation of their photophysical properties. |

| Corrosion Inhibition | Nitrogen heterocycles can adsorb onto metal surfaces, providing protection. isres.org | Electrochemical and surface analysis studies on various metals. |

| Coordination Chemistry | Nitrogen atoms act as effective ligands for metal ions. iucr.org | Synthesis and characterization of coordination complexes with various transition metals. |

| Energetic Materials | High nitrogen content contributes to high energy release upon decomposition. acs.org | Theoretical and experimental evaluation of its energetic performance and stability. |

Multidisciplinary Research Opportunities in Chemical Biology and Material Engineering

The unique structure of this compound makes it a candidate for multidisciplinary research, bridging the gap between chemistry, biology, and materials science.

In chemical biology , while excluding direct therapeutic development, this compound could serve as a scaffold for creating chemical probes. By attaching fluorescent tags or reactive groups, it could be used to study biological processes or validate enzyme targets without being a drug itself. The 1,2,4-triazole core is a privileged structure known to interact with various biological targets, making it a versatile starting point for tool compound development. researchgate.net

In material engineering , the opportunities are vast. The compound could be explored as a building block for novel polymers with enhanced thermal stability or specific electronic properties. nih.gov Its potential as a ligand in the formation of MOFs could lead to materials with applications in gas storage, separation, or catalysis. iucr.org Research into its incorporation into larger conjugated systems could lead to new organic semiconductors or materials with nonlinear optical (NLO) properties. nih.gov The intersection of its coordination chemistry with polymer science could yield advanced functional materials.

Q & A

Basic: What are the common synthetic routes for 4-ethyl-3-methyl-4H-1,2,4-triazole, and what experimental conditions optimize yield?

Methodological Answer:

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. Key steps include:

- Cyclization Reactions : Reacting substituted hydrazides with alkyl or aryl isothiocyanates in polar solvents (e.g., ethanol, DMSO) under reflux (60–100°C) .

- Base Catalysis : Using bases like NaOH or KOH to facilitate ring closure and improve reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Optimization Tips : Yield improvements are achieved by controlling reaction time (12–24 hours) and using excess reagents (1.2–1.5 equivalents) to drive cyclization .

Basic: What spectroscopic methods are used to characterize this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and ring structure (e.g., ethyl/methyl group integration) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3200–3400 cm, C=S bonds at 1200–1250 cm) .

- Elemental Analysis : Validates molecular formula (e.g., CHN) with <0.3% deviation .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in pharmacological activity data for triazole derivatives?

Methodological Answer:

- Replication Studies : Repeat assays under standardized conditions (e.g., fixed cell lines, consistent dosing) to isolate variables .

- Structural Analysis : Compare crystallographic data (via X-ray diffraction) or computational models (density functional theory) to verify active conformers .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like 14α-demethylase (PDB: 3LD6) and validate with in vitro enzyme assays .

Advanced: What computational strategies predict the biological targets of this compound derivatives?

Methodological Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) using software like Schrödinger Suite or GOLD to identify potential targets (e.g., antifungal enzymes) .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate substituents with activity .

- Pharmacophore Mapping : Identify critical interaction motifs (e.g., triazole ring for hydrogen bonding) using tools like Phase or MOE .

Advanced: How to design multi-step syntheses incorporating this compound into complex molecules?

Methodological Answer:

- Stepwise Functionalization : Introduce thioether or amino groups via nucleophilic substitution (e.g., using chloroacetic acid or benzaldehyde derivatives) .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during coupling reactions .

- Cross-Coupling : Employ Suzuki-Miyaura or Ullmann reactions to attach aryl/heteroaryl groups to the triazole core .

Basic: What safety protocols are essential when handling this compound in lab settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Collect residues in sealed containers for incineration at approved facilities .

- Emergency Measures : Flush eyes/skin with water for 15 minutes upon exposure and seek medical evaluation .

Advanced: How do substituent variations on the triazole ring affect biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antifungal activity by increasing electrophilicity and target binding .

- Hydrophobic Side Chains : Alkyl/aryl groups (e.g., ethyl, phenyl) improve membrane penetration in antibacterial assays .

- Thiol Modifications : Thioether linkages (e.g., SCHCOOH) enable metal coordination, enhancing anticancer properties via ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.